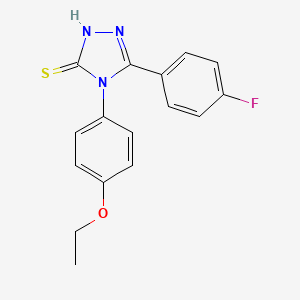

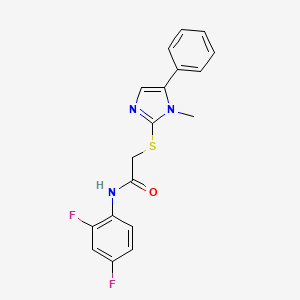

![molecular formula C7H16Cl2N2O B2405495 trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride CAS No. 1383453-67-5](/img/structure/B2405495.png)

trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride” is a chemical compound with the CAS Number: 2209078-71-5 . It has a molecular weight of 215.12 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is (4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride . The InChI code for this compound is 1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0…/s1 .Physical And Chemical Properties Analysis

The compound is solid in physical form . The storage temperature is room temperature . Unfortunately, no further physical and chemical properties were found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The benzo[1,4]oxazine ring system, a relative of the compound , is a prominent template in the search for novel pharmaceutical compounds. Its synthesis and the exploration of its derivatives, especially its pyridine derivatives, have been a point of interest in literature, highlighting its potential in drug discovery and novel compound synthesis (Gim et al., 2007).

Biological and Pharmaceutical Applications

- The derivatives of 1,2-oxazines, such as the trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride, have seen significant developments in biological and pharmaceutical sciences. These developments include the synthesis of dihydro- and tetrahydro-1,2-oxazines through various cycloaddition reactions, indicating their importance in creating highly substituted nitrogen-containing compounds, which are crucial in developing amino acid esters and other pharmaceuticals (Balasubramanian, 2008).

Material Science and Electrochemistry

- Novel poly(4-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]oxazine) and poly(4-ethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]oxazine) have been synthesized and investigated for supercapacitor applications. These derivatives showcase pseudocapacitive performances, making them valuable as electrode materials in energy storage applications. The synthesis of these materials indicates the versatility of the oxazine derivatives in material science, particularly in charge storage applications (Ermiş et al., 2013).

Novel Synthetic Methods

- Innovative synthetic methods for benzoxazine moieties, like the domino aziridine ring opening followed by copper-catalyzed Goldberg coupling cyclization, demonstrate the compound's adaptability in creating various heterocyclic structures. This versatility underlines the compound's significance in the synthesis of novel heterocyclic compounds, which are essential in drug development and other chemical industries (Rao et al., 2009).

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be subjected to grinding/shock/friction . The compound should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire .

Eigenschaften

IUPAC Name |

(4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASPSLWJQSFRBW-GPJOBVNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2C1CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@H]2[C@H]1CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405412.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

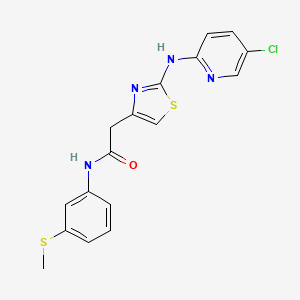

![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)

![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)

![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2405427.png)

![1,5-dioxo-4-(propan-2-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2405435.png)